molecular formula C17H16O3 B1282922 5-(4-Biphenyl)-5-oxovaleric acid CAS No. 51994-35-5

5-(4-Biphenyl)-5-oxovaleric acid

Cat. No.: B1282922
CAS No.: 51994-35-5
M. Wt: 268.31 g/mol
InChI Key: KKXBBXORYRVHQT-UHFFFAOYSA-N
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Description

5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid is an organic compound that features a biphenyl group attached to a pentanoic acid chain with a ketone functional group. This compound is part of the biphenyl family, known for its aromatic properties and applications in various fields, including organic synthesis and materials science.

Scientific Research Applications

5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application of “5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid”. As a carboxylic acid, it could potentially donate a proton in a Brønsted-Lowry acid-base reaction .

Safety and Hazards

The safety and hazards of “5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid” would likely be similar to those of other biphenyl and carboxylic acid compounds. For example, biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research on “5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid” would depend on its potential applications. Biphenyl compounds have been used in a variety of applications, including the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

Biochemical Analysis

Biochemical Properties

5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the modulation of its catalytic activity . Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating the activity of these kinases, 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid can affect gene expression and cellular metabolism

Molecular Mechanism

At the molecular level, 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of enzymatic activity, depending on the nature of the interaction . For example, the binding of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid to cytochrome P450 can result in the inhibition of its catalytic function, thereby affecting the metabolism of other substrates. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid have been observed to change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid can result in alterations in cellular function, including changes in metabolic activity and gene expression. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes . Studies in animal models have demonstrated that there is a threshold dose beyond which the compound exhibits toxic effects, including liver damage and oxidative stress. These findings underscore the importance of determining the appropriate dosage for therapeutic applications and understanding the potential risks associated with high doses.

Metabolic Pathways

5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. This compound is metabolized by enzymes such as cytochrome P450, which catalyzes the oxidation of the biphenyl group . The metabolites produced from this process can further participate in various biochemical reactions, influencing metabolic flux and the levels of other metabolites. Understanding the metabolic pathways of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid is crucial for elucidating its role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid is an important factor in determining its activity and function. This compound has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid to these organelles is mediated by targeting signals and post-translational modifications, which direct the compound to its site of action. The subcellular localization of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid typically involves the following steps:

    Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid in the presence of a palladium catalyst.

    Attachment of Pentanoic Acid Chain: The biphenyl group is then reacted with a suitable reagent to introduce the pentanoic acid chain. This can be achieved through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.

    Introduction of Ketone Functional Group: The final step involves the oxidation of the resulting intermediate to introduce the ketone functional group. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, and halogens (Cl2, Br2).

Major Products Formed

    Oxidation: Carboxylic acids and quinones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonic, and halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two connected phenyl rings, used in organic synthesis and as a heat transfer agent.

    Biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone, used in the synthesis of metal-organic frameworks and other materials.

    Biphenyl-4,4’-dicarboxylic acid: Contains two carboxylic acid groups, used in polymer production and as a ligand in coordination chemistry.

Uniqueness

5-([1,1’-Biphenyl]-4-yl)-5-oxopentanoic acid is unique due to the presence of both a ketone and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications, from organic synthesis to potential therapeutic uses.

Properties

IUPAC Name

5-oxo-5-(4-phenylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c18-16(7-4-8-17(19)20)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXBBXORYRVHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546919
Record name 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51994-35-5
Record name 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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